Methylthiomethyl Acetate
Overview
Description
Methylthiomethyl acetate is an organic compound with the molecular formula C4H8O2S. It is an ester derived from acetic acid and methylthiomethyl alcohol. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Methylthiomethyl Acetate, also known as Acetic Acid Methylthiomethyl Ester, is a chemical compound that primarily targets the biochemical pathways involved in its conversion into bis(methylthio)methane
Mode of Action
The compound interacts with its targets through an acid-catalyzed reaction . This reaction begins with the hydrolysis of the ester by the mechanisms A AC 2 and A AL 1 (in Ingold’s terminology), and the subsequent interactions involve intermediate products .
Biochemical Pathways
This compound affects the biochemical pathway that leads to its conversion into bis(methylthio)methane . This conversion is interpreted in terms of a complex scheme of consecutive and parallel steps
Pharmacokinetics
It is known that the compound reacts with water rather slowly even under boiling conditions, and that the reaction is catalyzed by solutions of strong acids even at room temperature .
Result of Action
The primary result of this compound’s action is its conversion into bis(methylthio)methane . This conversion is rapid and quantitative, occurring via an acid-catalyzed reaction under mild conditions .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water and strong acids . The compound’s conversion into bis(methylthio)methane occurs in the system benzene-aqueous sulfuric acid
Biochemical Analysis
Biochemical Properties
It is known that this compound can be rapidly and quantitatively converted into bis(methylthio)methane via an acid-catalyzed reaction under mild conditions . This conversion involves a complex scheme of consecutive and parallel steps .
Cellular Effects
It is known that the conversion of Methylthiomethyl Acetate into bis(methylthio)methane involves a series of biochemical reactions . These reactions could potentially influence various cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into bis(methylthio)methane via an acid-catalyzed reaction . This conversion is interpreted in terms of a complex scheme of consecutive and parallel steps, beginning with the hydrolysis of the ester .
Temporal Effects in Laboratory Settings
It is known that this compound can be rapidly and quantitatively converted into bis(methylthio)methane . This suggests that the compound is stable under the conditions of the reaction.
Metabolic Pathways
The conversion of this compound into bis(methylthio)methane suggests that it may be involved in sulfur metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylthiomethyl acetate can be synthesized by reacting acetic acid with chloromethyl methyl sulfide in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at a temperature of 45-46°C and reduced pressure of 12 mm Hg .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Acidic Catalysts: Sulfuric acid is commonly used to catalyze the hydrolysis of this compound.
Nucleophiles: Various nucleophiles such as amines and alcohols can react with this compound under suitable conditions.
Major Products Formed:
Bis(methylthio)methane: Formed via acid-catalyzed hydrolysis.
Substituted Esters: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Methylthiomethyl acetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of sulfur-containing organic compounds.
Flavor and Fragrance Industry: The compound is utilized in flavoring compositions to impart or enhance flavors in foodstuffs.
Chemical Kinetics Studies: Researchers study the kinetics and mechanisms of its reactions to understand the behavior of sulfur-containing esters.
Comparison with Similar Compounds
Methylthiomethyl Propionate: Similar in structure but with a propionate group instead of an acetate group.
Methylthiomethyl Octanoate: Contains a longer carbon chain compared to methylthiomethyl acetate.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and applications in organic synthesis and the flavor industry. Its ability to undergo rapid and quantitative conversion into bis(methylthio)methane under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
methylsulfanylmethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-4(5)6-3-7-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUMNXCSNFGGGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936941 | |
Record name | (Methylsulfanyl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16437-69-7 | |
Record name | Methanol, (methylthio)-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016437697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Methylsulfanyl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylthiomethyl Acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Methylthiomethyl Acetate in organic synthesis?
A1: this compound serves as a versatile reagent for introducing the methylthiomethyl (CH2SCH3) group into various molecules. Research highlights its use in:
- Electrophilic Methylthiomethylation: This reaction effectively introduces the CH2SCH3 group to enol ethers of dialkylacetaldehydes, facilitating the synthesis of complex molecules like 3,3,7,7,11,11,15,15-octamethyl-1,9-dithia-5,13-diazacyclohexadecane [].
- Aromatic Compound Functionalization: Specific activated aromatic compounds can undergo methylthiomethylation using this compound in the presence of Boron Trifluoride–diethyl ether [].
- Synthesis of Diverse Maleimides: A novel rearrangement reaction utilizes this compound for synthesizing a variety of 3-methylthio-4-arylmaleimides, including those with fluorescent properties, valuable for live cell imaging [].
Q2: What is the role of this compound in the synthesis of 3-methylthio-4-arylmaleimides?
A: In the synthesis of 3-methylthio-4-arylmaleimides, this compound is not directly used as a starting material. Instead, it appears to be generated in situ during the reaction. Research suggests that the reaction proceeds through a rearrangement of thiazolidine-2,4-diones, likely involving an isocyanate intermediate []. this compound, formed during the reaction, then reacts further, ultimately leading to the formation of the desired 3-methylthio-4-arylmaleimide product [].
Q3: How do the structural variations in 3-methylthio-4-arylmaleimides, synthesized using the this compound-mediated rearrangement, influence their applications?
A: The rearrangement reaction, potentially involving this compound, allows for the incorporation of diverse aryl substituents on the maleimide core []. This flexibility in structural modification significantly impacts the properties of the resulting maleimides:
- Fluorescent Properties: Variations in the aryl substituent can modulate the fluorescent properties of the resulting maleimides, enabling the creation of compounds with specific emission wavelengths [].
- Cellular Imaging: This structure-property relationship is particularly valuable in live-cell imaging, where different 3-methylthio-4-arylmaleimides can selectively stain various cellular regions, highlighting their potential as biological probes [].
Q4: What insights can be gained from studying the mass spectrometry of this compound?
A: Chemical ionization mass spectrometry studies, focusing on the reactions of this compound in isobutane, provide valuable information about its fragmentation patterns and reactivity under specific conditions []. These insights can be helpful in:
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